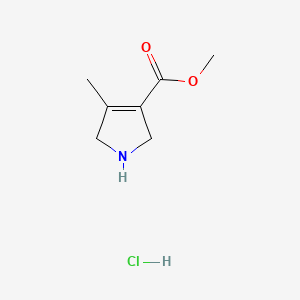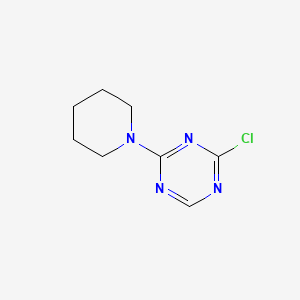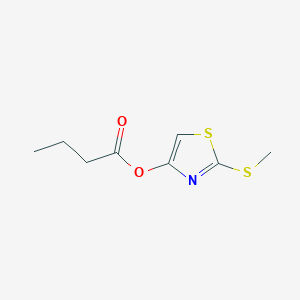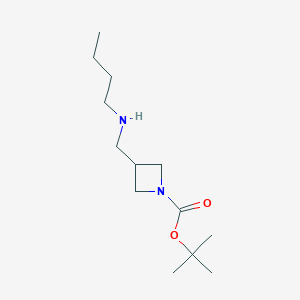
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is a chemical compound that belongs to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride typically involves the cyclization of glycine-derived enamino amides. One common method includes the use of α-amino ynones and three-component reactions involving 2,3-diketo esters, amines, and ketones . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be catalyzed by nickel (II) or chiral scandium (III) complexes .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions using β-enaminones as precursors. The oxidative cyclization of β-enaminones, which involves a rearrangement step after ring formation, is a well-studied approach . This method can be performed in a one-pot variant starting from β-ketoamides .
化学反应分析
Types of Reactions
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrrolin-4-ones.
Reduction: Reduction reactions can convert the compound into different pyrrole derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, copper (II) catalysts, and various oxidizing agents . Reaction conditions often involve refluxing in ethanol or other solvents, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include pyrrolin-4-ones, substituted pyrroles, and other pyrrole derivatives .
科学研究应用
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
作用机制
The mechanism of action of methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes like HIV-1 protease, which is crucial for the replication of the virus . It may also interact with other molecular targets, leading to its observed biological activities.
相似化合物的比较
Similar Compounds
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound shares a similar pyrrole core structure and is also studied for its biological activities.
Methyl 4-methyl-2,5-di(pyridin-4-yl)-1H-pyrrole-3-carboxylate: This compound has a similar structure but with additional pyridine rings, which may confer different properties.
Uniqueness
Methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
属性
CAS 编号 |
137569-72-3 |
|---|---|
分子式 |
C7H12ClNO2 |
分子量 |
177.63 g/mol |
IUPAC 名称 |
methyl 4-methyl-2,5-dihydro-1H-pyrrole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-5-3-8-4-6(5)7(9)10-2;/h8H,3-4H2,1-2H3;1H |
InChI 键 |
GGYCZNVIUXSINI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(CNC1)C(=O)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)
![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)


![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)

![1-(4'-Chloro-3'-fluoro[1,1'-biphenyl]-3-yl) ethanone](/img/structure/B13907531.png)
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)



![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)
